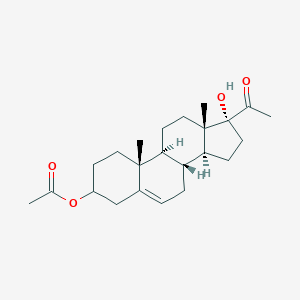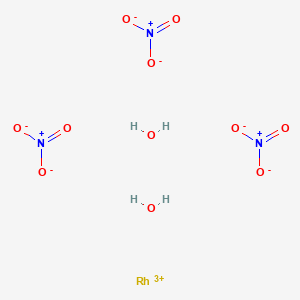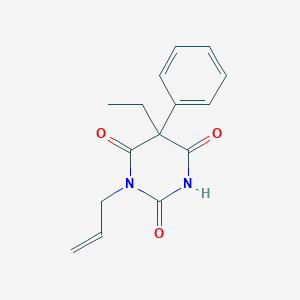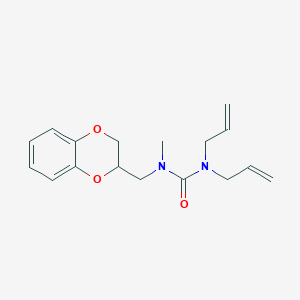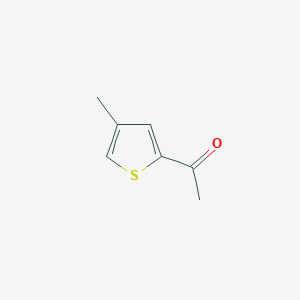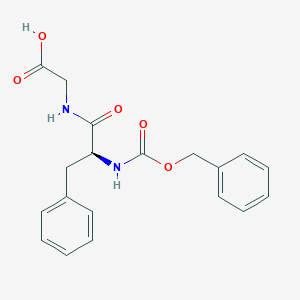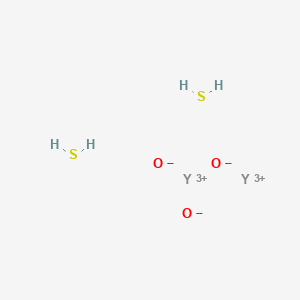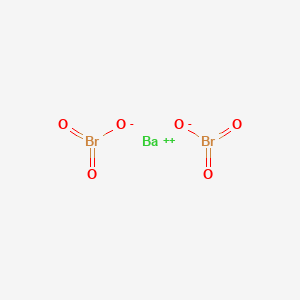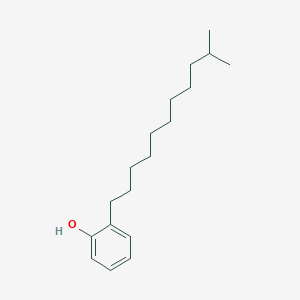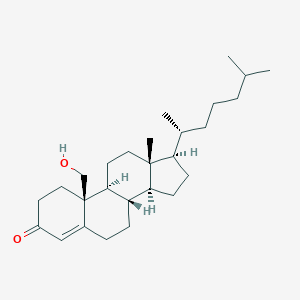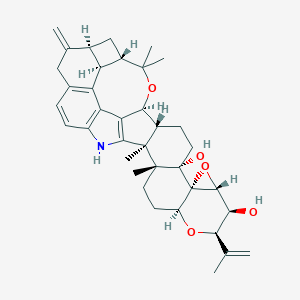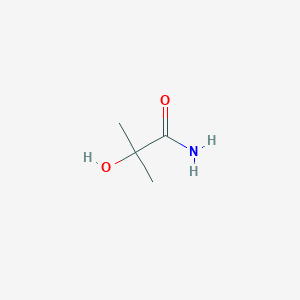
丙酰胺,2-羟基-2-甲基-
概述
描述
"Propanamide, 2-hydroxy-2-methyl-" is a chemical compound with several synthesized forms and variants studied for their unique molecular structures and properties.
Synthesis Analysis
- Synthesis of Variants : Various synthesis methods have been developed for different derivatives of "Propanamide, 2-hydroxy-2-methyl-". For example, Wang et al. (2011) described the synthesis of a compound where the propanamide structure is linked with hydroxynaphthalen and pyridinyl groups (Wang & He, 2011). Another study by Dou et al. (2013) reported an efficient synthesis method for N-substituted-3-aryl derivatives in an aqueous medium (Dou et al., 2013).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of these compounds often reveals interesting features such as hydrogen bonds and supramolecular arrangements. For example, the structure reported by Wang et al. (2011) includes O–H···O and N–H···N hydrogen bonds forming supramolecular helical chains (Wang & He, 2011).
Chemical Reactions and Properties
- Reaction Pathways : The synthesis of propanamide derivatives typically involves nucleophilic addition reactions, as described by Luo-liang (2010) in synthesizing 3-(bis(2-hydroxyethyl) amino) propanamide (Luo-liang, 2010).
- Chemical Behavior : Different derivatives show varied chemical behaviors, such as cyclooxygenase inhibition properties observed in some N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives (Rambabu et al., 2012).
Physical Properties Analysis
- Molecular Characteristics : Physical properties like melting points, solubility, and crystal structures are key to understanding these compounds. For instance, the crystallographic analysis by Giles et al. (2009) offers insights into the structure of related compounds (Giles et al., 2009).
Chemical Properties Analysis
- Intermolecular Interactions : Studies often focus on hydrogen bonding and molecular interactions, as seen in the work by Fernandes et al. (2002), analyzing hydrogen bonding in related compounds (Fernandes, Wardell, & Skakle, 2002).
- Chemical Stability and Reactivity : The stability and reactivity under different conditions are crucial for potential applications of these compounds.
科学研究应用
胰凝乳蛋白酶抑制和抗菌活性: 一项研究发现丙酰胺的衍生物甲基 2-[丙酰胺-2'-甲氧羰基]苯甲酸酯表现出胰凝乳蛋白酶抑制活性,并且对大肠杆菌和痢疾志贺氏菌有活性 (Atta-ur-rahman 等,1997).
前列腺癌生物医学成像: 合成丙酰胺衍生物用作前列腺癌成像中正电子发射断层扫描 (PET) 的选择性雄激素受体调节剂 (SARM) 放射性配体 (Mingzhang Gao 等,2011).
沙门氏菌伤寒中的诱变性: 在沙门氏菌伤寒中研究了包括丙酰胺衍生物在内的 2-溴丙酰胺的诱变作用,揭示了化学结构对诱变性的影响 (L. Dolzani 等,1992).
抗前列腺癌的量子化学研究: 专门研究了一种丙酰胺衍生物,N-[4-氰基-3-(三氟甲基)苯基]-2-羟基-2-甲基-3-[(4-甲基苯基)磺酰基]丙酰胺,作为治疗前列腺癌的口服药物的性质。量子化学研究提供了对其分子相互作用和性质的见解 (I. Otuokere 和 F. J. Amaku,2015).
有机化学中的光反应: 在不同醇中研究相关化合物 N,N-二甲基丙酰胺的光反应,提供了对这些反应的产品分布和机理的见解,与有机合成和化学工程相关 (K. Shima 等,1984).
SARM 的药代动力学和代谢: 对特定丙酰胺衍生物 S-1 在大鼠中的药代动力学和代谢的研究突出了其作为雄激素依赖性疾病的新型治疗剂的潜力 (Di Wu 等,2006).
镇痛活性和化学合成: 对丙酰胺衍生物的合成和水解以及它们的镇痛活性的研究,扩展了对其在医学应用中的潜力的理解 (I. Ukrainets 等,2016).
肌肉松弛剂和抗惊厥活性: 对 N-取代丙酰胺衍生物的肌肉松弛剂和抗惊厥活性的研究提供了有关其治疗潜力的宝贵信息 (T. Tatee 等,1986).
安全和危害
属性
IUPAC Name |
2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,7)3(5)6/h7H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMMXUBDRJPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065327 | |
| Record name | Propanamide, 2-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, 2-hydroxy-2-methyl- | |
CAS RN |
13027-88-8 | |
| Record name | 2-Hydroxy-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

